BenchChemオンラインストアへようこそ!

Deltarasin hydrochloride

KRAS signaling PDEδ inhibition protein-protein interaction

Select for KRAS-PDEδ inhibition studies. This compound provides a validated benchmark for in vivo pancreatic cancer models (10 mg/kg BID i.p. efficacy) and offers a co-crystal structure (PDB:7PAE) for SAR studies. Ensure experimental reproducibility with a tool that demonstrates steep dose-dependent growth inhibition (3-5 μM) and disrupts KRAS-PDEδ interaction (FLIM-FRET validated).

Molecular Formula C40H38ClN5O
Molecular Weight 640.2 g/mol
CAS No. 1440898-82-7
Cat. No. B560145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltarasin hydrochloride
CAS1440898-82-7
Synonyms(S)-1-benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrochloride
Molecular FormulaC40H38ClN5O
Molecular Weight640.2 g/mol
Structural Identifiers
SMILESC1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl
InChIInChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1
InChIKeyRNNBDBVWCNENOV-XVYLPRMCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Deltarasin Hydrochloride (CAS 1440898-82-7): KRAS-PDEδ Interaction Inhibitor for Oncogenic KRAS Research


Deltarasin hydrochloride (CAS 1440898-82-7) is a small-molecule benzimidazole derivative that acts as a high-affinity inhibitor of the protein-protein interaction between oncogenic KRAS and its trafficking chaperone PDEδ (phosphodiesterase 6 subunit delta) [1]. By binding to the farnesyl-binding pocket of PDEδ, deltarasin disrupts KRAS plasma membrane localization, thereby impairing downstream MAPK signaling and suppressing proliferation in KRAS-mutant cancer models [2]. This compound serves as a critical tool compound for investigating KRAS spatial organization and validating PDEδ as a therapeutic target in oncology research.

Why PDEδ Inhibitors Are Not Interchangeable: Critical Differentiation of Deltarasin Hydrochloride


PDEδ inhibitors represent a heterogeneous class with divergent binding affinities, selectivity profiles, and cellular efficacy that preclude generic substitution. While multiple chemotypes (benzimidazoles, pyrazolopyridazinones, and others) target the same PDEδ farnesyl-binding pocket, they exhibit quantifiable differences in binding kinetics, off-target cytotoxicity, and in vivo antitumor activity [1]. Notably, higher-affinity inhibitors do not consistently translate to superior cellular potency due to factors such as cellular permeability, intracellular protein binding, and differential effects on PDEδ-dependent versus PDEδ-independent RAS trafficking [2]. These parameters directly impact experimental reproducibility and procurement decisions.

Deltarasin Hydrochloride: Quantified Differentiation from Comparator PDEδ Inhibitors


Deltarasin Binds PDEδ with 38–41 nM Affinity: Benchmarking Against Newer PDEδ Inhibitors

Deltarasin binds to purified PDEδ with a dissociation constant (Kd) of 38 ± 16 nM [1]. This affinity is approximately 11.5-fold weaker than the next-generation PDEδ inhibitor Deltazinone 1 (Kd = 5 ± 2 nM) and approximately 6.3-fold weaker than Deltaflexin-3 (Kd = 6 nM) [2]. However, deltarasin's cellular activity does not simply scale with biochemical affinity—an important consideration for experimental design [3].

KRAS signaling PDEδ inhibition protein-protein interaction cancer pharmacology

Deltarasin Exhibits Superior Cellular Potency Over Higher-Affinity PDEδ Inhibitor Deltazinone 1 in Pancreatic Cancer Models

Despite having approximately 7.6-fold weaker biochemical affinity than Deltazinone 1, deltarasin demonstrates markedly superior cellular potency in KRAS-dependent pancreatic cancer cell lines [1]. Deltarasin induced steep dose-dependent growth inhibition and cell death at concentrations of 3–5 μM in Panc-Tu-I cells, whereas Deltazinone 1 showed minimal growth inhibitory effects even at concentrations up to 24 μM [2]. This disconnect between biochemical affinity and cellular efficacy highlights the importance of considering cellular context in inhibitor selection.

pancreatic ductal adenocarcinoma cellular pharmacology PDEδ inhibitors KRAS dependency

Deltarasin Demonstrates ~1,800-Fold Higher PDEδ Binding Affinity Than Oxadiazole-Based DW0254

Deltarasin binds PDEδ with Kd = 38 nM, whereas the oxadiazole-based inhibitor DW0254 exhibits a Kd of 68.5 μM (68,500 nM) as measured by isothermal titration calorimetry (ITC) [1][2]. This represents an approximately 1,800-fold difference in target engagement affinity. Despite this substantial affinity gap, both compounds have demonstrated activity in cellular models, underscoring that PDEδ inhibition can be achieved through mechanistically distinct binding modes [2].

PDEδ inhibitor affinity ITC binding leukemia models RAC signaling

In Vivo Efficacy: Deltarasin (10 mg/kg BID) Nearly Completely Blocks KRAS-Mutant PDAC Xenograft Growth

Intraperitoneal administration of deltarasin at 10 mg/kg twice daily (BID) almost completely blocked tumor growth in nude mice bearing subcutaneous Panc-Tu-I human pancreatic ductal adenocarcinoma xenografts [1]. This robust in vivo efficacy establishes deltarasin as a benchmark tool compound for preclinical proof-of-concept studies targeting KRAS-PDEδ interaction. In comparison, the lead compound C14 from a subsequent optimization campaign exhibited an in vitro IC50 of 90–104 μM against PDAC cell lines and required combination therapy for comparable in vivo effects [2].

xenograft efficacy pancreatic cancer KRAS mutant in vivo pharmacology

Structural Differentiation: Deltarasin's Crystal Structure-Guided Binding Mode Enables PDEδ-Specific KRAS Pathway Inhibition

The crystal structure of deltarasin in complex with PDE6D (PDB ID: 7PAE) reveals occupation of the prenyl-binding hydrophobic pocket with specific hydrogen bond interactions involving residues Gln78, Arg61, and Tyr149 [1]. Molecular dynamics simulations confirm that deltarasin exerts a dual inhibitory mechanism: (1) direct competition with farnesylated KRAS for the PDEδ prenyl-binding pocket, and (2) binding to the protein-protein dimeric interface of the KRAS4B-PDEδ complex, inducing dissociation [2]. This structurally validated binding mode provides a foundation for rational experimental design that newer, less-characterized PDEδ inhibitors lack.

crystal structure PDEδ prenyl-binding pocket KRAS trafficking structure-activity relationship

KRAS-Mutant Selectivity: Deltarasin Preferentially Inhibits Proliferation of KRAS-Mutant Versus KRAS-Wild-Type PDAC Cells

Deltarasin strongly reduces proliferation and survival of KRAS-mutant human pancreatic ductal adenocarcinoma (PDAC) cell lines in association with decreased downstream ERK phosphorylation, but has relatively little effect on proliferation or ERK activation in KRAS-wild-type PDAC cells [1]. This KRAS-mutant selectivity profile distinguishes deltarasin from pan-PDEδ inhibitors that may exhibit broader, less mutation-specific cytotoxicity [2].

KRAS mutation selectivity pancreatic cancer ERK phosphorylation oncogene addiction

Optimal Research Applications for Deltarasin Hydrochloride Based on Quantified Differentiation


KRAS-Mutant Pancreatic Cancer Target Validation Studies

Deltarasin is the tool compound of choice for in vivo proof-of-concept studies validating PDEδ as a therapeutic target in KRAS-mutant pancreatic ductal adenocarcinoma. Its reproducible, single-agent efficacy at 10 mg/kg BID i.p. in Panc-Tu-I xenografts [1] provides a robust benchmark against which newer PDEδ inhibitors can be compared. This application leverages deltarasin's well-characterized in vivo pharmacology and KRAS-mutant selectivity [2].

Structure-Guided Medicinal Chemistry Optimization Campaigns

The publicly available co-crystal structure of deltarasin bound to PDE6D (PDB: 7PAE) [3] enables structure-based drug design and computational modeling that is not possible with less-characterized PDEδ inhibitors. Medicinal chemistry teams can use this structural information to design focused libraries, interpret SAR, and validate docking poses of novel PDEδ-targeting compounds.

KRAS Trafficking and Spatial Organization Studies

Deltarasin's validated mechanism—disruption of KRAS plasma membrane localization via PDEδ inhibition—makes it an essential tool for studying KRAS spatial organization and trafficking dynamics. Fluorescence lifetime imaging microscopy (FLIM)-FRET measurements confirm that 5 μM deltarasin disrupts KRAS-PDEδ interaction and induces redistribution of KRAS from the plasma membrane to intracellular membranes [1], providing a quantitative cellular readout for KRAS trafficking studies.

Benchmarking Cellular Efficacy of Novel PDEδ Inhibitors

Deltarasin's steep dose-dependent growth inhibition at 3–5 μM in Panc-Tu-I cells [4] provides a critical benchmark for evaluating the cellular potency of newly developed PDEδ inhibitors. The disconnect between biochemical affinity and cellular activity observed with deltarasin and Deltazinone 1 [4] underscores the importance of including deltarasin as a positive control in cellular screening cascades to assess compound permeability and intracellular target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltarasin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.